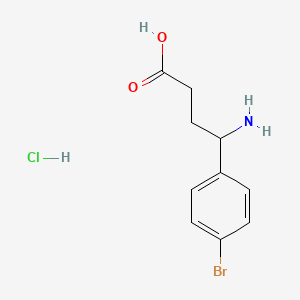![molecular formula C18H15N3S B2889692 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile CAS No. 610758-85-5](/img/structure/B2889692.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile, also known as DMABN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMABN belongs to the class of molecules known as styrylbenzothiazoles, which have been shown to possess various biological activities.
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives have shown significant efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds can be adsorbed onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported inhibitors. The correlation between experimental results and quantum chemical parameters, calculated using the density functional theory method (DFT), highlights the potential of benzothiazole derivatives in corrosion science (Hu et al., 2016).
Heterocyclic Compound Synthesis
The microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles demonstrates the role of benzothiazole derivatives in facilitating the efficient production of novel heterocyclic compounds. These compounds serve as versatile building blocks for creating a wide range of heterocycles, highlighting the importance of benzothiazole derivatives in synthetic organic chemistry and drug discovery (Darweesh et al., 2016).
Molecular Docking and Biological Activity
Benzothiazole derivatives have been studied for their potential in molecular docking and biological activity evaluations. Novel ligands and their metal complexes have been synthesized and characterized, showing varied activities against clinically isolated bacterial strains. The study of these compounds through density functional theory calculations, molecular docking, and in vitro antibacterial activity assays underscores their potential in the development of new antibacterial agents (Ekennia et al., 2018).
Anticancer Activity
Research into benzothiazole derivatives has also extended into the field of cancer treatment. Compounds bearing the benzothiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against a variety of cancer cell lines. The design of these compounds, which combine pharmacophoric moieties like pyridine and benzazoles, is based on their potential to serve as novel anticancer agents. This research highlights the therapeutic potential of benzothiazole derivatives in oncology (Elzahabi, 2011).
Anti-Inflammatory Potential
The synthesis and evaluation of chromene derivatives prepared using benzothiazole as a precursor have demonstrated significant anti-inflammatory activity. This activity was confirmed through in vivo testing, showcasing the potential of benzothiazole derivatives in the development of new anti-inflammatory drugs (Gandhi et al., 2018).
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-7-8-15(9-13(12)2)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJBMSZOKYTOB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)

![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
![6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2889613.png)
![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)
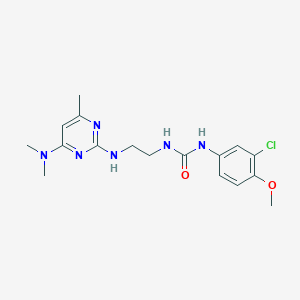
![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)
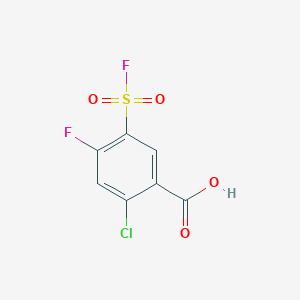
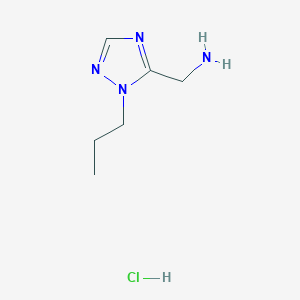
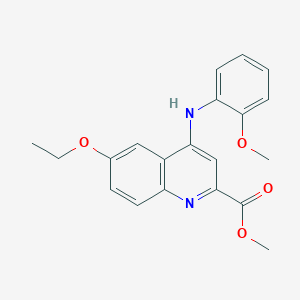
![3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2889628.png)
![7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889629.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)
